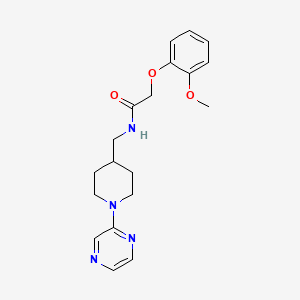

2-Méthyl-6-phénoxyquinolin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-6-phenoxyquinolin-4-ol is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and synthetic organic chemistry. Quinolines are nitrogen-containing bicyclic compounds that have gained significant attention due to their broad range of biological activities and industrial applications .

Applications De Recherche Scientifique

2-Methyl-6-phenoxyquinolin-4-ol has a wide range of scientific research applications, including:

Safety and Hazards

The safety data sheet for “2-Methyl-6-phenoxyquinolin-4-ol” indicates that it is a flammable liquid and vapor. It may cause serious eye irritation and respiratory irritation . For safe handling, it is recommended to keep away from heat, sparks, open flames, and hot surfaces. It should be used only outdoors or in a well-ventilated area, and protective gloves, eye protection, and face protection should be worn .

Mécanisme D'action

Target of Action

It is known that quinoline derivatives, to which this compound belongs, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . These activities suggest that the compound may interact with a variety of targets within these pathways.

Mode of Action

Quinoline derivatives are known to exhibit their effects through various mechanisms of action, depending on the specific derivative and its targets . For instance, some quinoline derivatives act by inhibiting key enzymes in the target organism, while others may interfere with cellular processes such as DNA replication or protein synthesis .

Biochemical Pathways

These could include pathways related to cell growth and proliferation, inflammation, and various microbial processes .

Result of Action

Based on the known activities of quinoline derivatives, the compound could potentially exhibit a range of effects, such as inhibiting the growth of microbes, reducing inflammation, or preventing the aggregation of platelets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-phenoxyquinolin-4-ol can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent reactions to form the quinoline ring . Other methods include microwave-assisted synthesis, using recyclable catalysts, one-pot reactions, solvent-free conditions, and the use of ionic liquids .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable chemical processes. Techniques such as microwave-assisted synthesis, ultrasound-promoted synthesis, and photocatalytic synthesis using UV radiation are utilized to enhance efficiency and reduce environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-6-phenoxyquinolin-4-ol undergoes various chemical reactions, including:

Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various halogenating agents . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-Methyl-6-phenoxyquinolin-4-ol include other quinoline derivatives such as:

- 2-Methylquinolin-4-ol

- 6-Phenoxyquinolin-4-ol

- 2-Phenylquinolin-4-ol

Uniqueness

What sets 2-Methyl-6-phenoxyquinolin-4-ol apart from other similar compounds is its unique combination of the methyl and phenoxy groups at specific positions on the quinoline ring. This structural uniqueness contributes to its distinct biological activities and chemical reactivity .

Propriétés

IUPAC Name |

2-methyl-6-phenoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11-9-16(18)14-10-13(7-8-15(14)17-11)19-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSNECQPGWJIGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2399577.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl oxolan-2-yl ketone](/img/structure/B2399579.png)

![(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399582.png)

![5-(3-methylbutyl)-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2399584.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide](/img/structure/B2399586.png)

![4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2399587.png)

![(E)-2-((5-(3,4-dichlorophenyl)furan-2-yl)methylene)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B2399589.png)